2,3-Dichloro-4-(3-chloropropionyl)phenol

Description

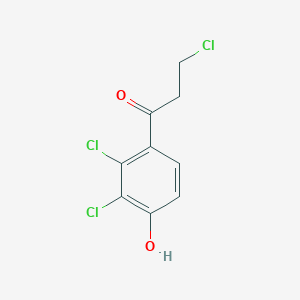

Chemical Structure and Formula: 2,3-Dichloro-4-(3-chloropropionyl)phenol (C₉H₅Cl₃O₂) features a phenolic ring substituted with chlorine atoms at positions 2 and 3, and a 3-chloropropionyl group (-CO-CH₂-CH₂Cl) at position 4. The molecular weight is 271.50 g/mol.

Synthesis: The compound is synthesized via nucleophilic substitution or acylation reactions. For example, reacting 2,3-dichlorophenol with 3-chloropropionyl chloride in the presence of a base (e.g., NaOH) under reflux conditions yields the target compound . This method aligns with protocols for analogous chloropropionyl derivatives, where acyl chlorides react with phenolic hydroxyl groups to form esters or ketones .

Properties

Molecular Formula |

C9H7Cl3O2 |

|---|---|

Molecular Weight |

253.5 g/mol |

IUPAC Name |

3-chloro-1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H7Cl3O2/c10-4-3-6(13)5-1-2-7(14)9(12)8(5)11/h1-2,14H,3-4H2 |

InChI Key |

LCEMDQJVTJFWKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CCCl)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 2,3-Dichloro-4-(3-chloropropionyl)phenol and Analogues

Reactivity and Pharmacological Potential

- Chlorophenol Backbone: The 2,3-dichlorophenol moiety enhances electrophilicity and oxidative stability compared to mono-chlorinated phenols (e.g., 4-chlorophenol) . However, increased chlorine substitution correlates with higher toxicity (e.g., LD₅₀ in rodents: 2,3-dichlorophenol ~300 mg/kg vs. 4-chlorophenol ~670 mg/kg) .

- Acyl vs. Amide Groups : The 3-chloropropionyl group in the target compound introduces ketone reactivity, enabling nucleophilic acyl substitutions. In contrast, amide derivatives like 3-Chloro-N-(4-hydroxyphenyl)propionamide exhibit hydrogen-bonding capacity, enhancing solubility and target binding in drug design .

- Biological Activity: Ethacrynic Acid’s α-ethylacryloyl group confers irreversible thiol reactivity, critical for its diuretic action .

Research Findings and Data Gaps

- Antimicrobial Activity : Chloropropionyl-containing triazoles (e.g., compounds from ) show MIC values of 2–8 µg/mL against E. coli, suggesting the target compound could be optimized for similar efficacy .

- Structural Insights : X-ray crystallography (using SHELX programs ) could elucidate conformational preferences, aiding in rational drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.